
1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, also known as ethylone, is a synthetic cathinone that belongs to the β-keto amphetamine family. It is a designer drug, which means it is created in a laboratory to mimic the effects of other drugs. Ethylone has become increasingly popular in recent years due to its stimulating and euphoric effects, but its use has also been associated with adverse health effects.
作用機序
Ethylone works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and other bodily functions. By increasing their levels, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone produces a stimulant effect that can lead to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
Ethylone has been shown to have a number of biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and increased alertness. It can also cause feelings of euphoria, empathy, and sociability.
実験室実験の利点と制限
Ethylone has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a convenient model compound for studying the effects of β-keto amphetamines. However, its use is limited by its potential for adverse health effects and the fact that it is a controlled substance in many countries.
将来の方向性
There are a number of future directions for research on 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone. One area of interest is the development of new synthetic cathinones that have fewer adverse health effects. Another area of research is the investigation of the long-term effects of 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone use on the brain and body. Additionally, researchers are studying the use of 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone as a potential treatment for certain medical conditions, such as depression and anxiety.
In conclusion, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, or 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, is a synthetic cathinone that has become increasingly popular in recent years. It works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain, which produces a stimulant effect. Ethylone has been the subject of numerous scientific studies, and there are a number of future directions for research on this compound. While it has advantages for use in laboratory experiments, its potential for adverse health effects and its status as a controlled substance limit its usefulness.
合成法
Ethylone is synthesized using a multi-step process that involves the reaction of 3,4-diethoxyphenylacetone with 3,4-dimethoxyphenylacetone in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the β-keto amphetamine, which is then purified and crystallized for use.
科学的研究の応用
Ethylone has been the subject of numerous scientific studies, particularly in the field of pharmacology and toxicology. Researchers have investigated the mechanism of action of 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, as well as its biochemical and physiological effects on the body.
特性
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-5-24-18-10-8-15(13-20(18)25-6-2)16(21)11-14-7-9-17(22-3)19(12-14)23-4/h7-10,12-13H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGLGMNJFRMYNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2)OC)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357961 |
Source


|
| Record name | Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113336-63-3 |
Source


|
| Record name | Ethanone, 1-(3,4-diethoxyphenyl)-2-(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)

![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)
![3-(2-furyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5700458.png)
![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-methylbenzenecarboximidamide](/img/structure/B5700486.png)
![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
![ethyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5700500.png)